4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile

Description

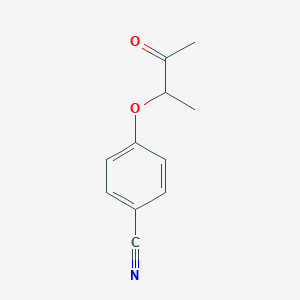

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile is a substituted benzonitrile derivative characterized by a 1-methyl-2-oxopropoxy group attached to the benzene ring.

Properties

IUPAC Name |

4-(3-oxobutan-2-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)9(2)14-11-5-3-10(7-12)4-6-11/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZAHWXTMDSTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-methyl-2-oxopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.

Scientific Research Applications

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the oxopropoxy group can participate in various chemical reactions, modulating the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituent on the benzenecarbonitrile scaffold significantly alters physicochemical properties. For example:

The 1-methyl-2-oxopropoxy group in the target compound likely reduces crystallinity compared to methoxy or phenylvinyl substituents due to increased steric bulk. Additionally, the ketone in the substituent may enhance polarity, improving solubility in polar solvents relative to non-polar analogs like 2-((1E)-2-phenylvinyl)benzenecarbonitrile .

Stability and Purity Considerations

Purity levels of benzonitrile derivatives vary widely. For example:

- Formylpiperidine analogs (e.g., 4-[(5-Formylpyridin-2-yl)oxy]benzenecarbonitrile) exhibit purities ranging from 90.0% to 115.1% (), suggesting variability in synthetic reproducibility.

- Discontinued products like 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile () highlight stability challenges, possibly due to hydrolytic sensitivity of the trifluoroethyl group.

The ketone in 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile may render it prone to oxidation, necessitating inert storage conditions compared to more stable methoxy or alkyl-substituted derivatives .

Critical Analysis of Data Limitations

- Spectral discrepancies: HRMS data for α-[(2-Methoxyphenyl)amino]benzenecarbonitrile () show a 0.00074 Da deviation between calculated and observed values, urging caution in structural assignments.

- Synthetic reproducibility : Variability in purity () and discontinued products () underscore challenges in scaling up benzonitrile derivatives.

Biological Activity

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile, with the molecular formula CHNO and a molecular weight of 189.21 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various research fields.

The compound features a nitrile group that can engage in hydrogen bonding with amino acid residues in proteins, potentially altering their structure and function. The oxopropoxy group enhances its reactivity, allowing it to modulate enzyme activity and interact with various biological targets.

Key Reactions

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : The nitrile group can be reduced to amines using lithium aluminum hydride.

- Substitution : Under specific conditions, the nitrile group may undergo nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : It is studied for its ability to influence enzyme kinetics and protein-ligand binding dynamics.

- Therapeutic Potential : Investigations are ongoing regarding its role as a precursor in pharmaceutical synthesis, particularly in developing compounds targeting various diseases.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further exploration.

Case Studies

Several case studies have been conducted to assess the biological implications of this compound:

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited antimicrobial activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 3: Drug Development

Research focusing on the synthesis of new analogs derived from this compound revealed enhanced biological activity compared to the parent compound. These analogs showed promise as anti-inflammatory agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(2-Oxopropoxy)benzenecarbonitrile | Lacks methyl group; different reactivity | Lower enzyme interaction |

| 4-(1-Methyl-2-oxopropoxy)benzaldehyde | Contains aldehyde instead of nitrile | Distinct chemical properties |

| 4-(1-Methyl-2-oxopropoxy)benzoic acid | Carboxylic acid group; altered solubility | Enhanced solubility but varied activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.